molecular formula C5H5NO3 B13729321 5-Hydroxypyridine-2,6(1H,3H)-dione

5-Hydroxypyridine-2,6(1H,3H)-dione

Cat. No.: B13729321
M. Wt: 127.10 g/mol
InChI Key: IWXAWSWEFQKINC-UHFFFAOYSA-N
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Description

5-Hydroxypyridine-2,6(1H,3H)-dione is a heterocyclic organic compound with a pyridine ring substituted with hydroxyl and carbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxypyridine-2,6(1H,3H)-dione typically involves the cyclization of 5-acetyl-4-aminopyrimidines. When heated under reflux with sodium methoxide in butanol, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxypyridine-2,6(1H,3H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of hydroxyl and carbonyl groups in the molecule makes it reactive towards different reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can be oxidized using agents like potassium permanganate or reduced using agents like sodium borohydride.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield pyridine derivatives with additional carbonyl groups, while reduction reactions may produce hydroxylated pyridine derivatives.

Mechanism of Action

The mechanism of action of 5-Hydroxypyridine-2,6(1H,3H)-dione involves interactions with molecular targets such as enzymes and receptors. The hydroxyl and carbonyl groups in the molecule can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The specific pathways involved depend on the particular application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Hydroxypyridine-2,6(1H,3H)-dione include other hydroxylated and carbonylated pyridine derivatives, such as pyrido[2,3-d]pyrimidin-5-one and pyrido[2,3-d]pyrimidin-7-one .

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C5H5NO3

Molecular Weight

127.10 g/mol

IUPAC Name

5-hydroxy-3H-pyridine-2,6-dione

InChI

InChI=1S/C5H5NO3/c7-3-1-2-4(8)6-5(3)9/h1,7H,2H2,(H,6,8,9)

InChI Key

IWXAWSWEFQKINC-UHFFFAOYSA-N

Canonical SMILES

C1C=C(C(=O)NC1=O)O

Origin of Product

United States

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